BenchChemオンラインストアへようこそ!

6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Nucleoside deprotection Candida antarctica lipase B Biocatalysis

6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 161923-50-8) is a tri-O-acetyl-protected purine nucleoside analog bearing a chlorine atom at the 6-position and a hydroxyl group at the 2-position of the purine base. With a molecular formula of C₁₆H₁₇ClN₄O₈ and molecular weight of 428.78 g/mol, this compound belongs to the class of purine nucleoside antimetabolites that exhibit broad-spectrum anticancer activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis.

Molecular Formula C₁₆H₁₇ClN₄O₈
Molecular Weight 428.78
CAS No. 161923-50-8
Cat. No. B1139852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
CAS161923-50-8
Synonyms6-Chloro-1,9-dihydro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-2H-purin-2-one; 
Molecular FormulaC₁₆H₁₇ClN₄O₈
Molecular Weight428.78
Structural Identifiers
SMILESCC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)Cl)OC(=O)C)OC(=O)C
InChIInChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 161923-50-8): A Protected Purine Nucleoside Analog for Targeted Synthesis and Biological Evaluation


6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 161923-50-8) is a tri-O-acetyl-protected purine nucleoside analog bearing a chlorine atom at the 6-position and a hydroxyl group at the 2-position of the purine base. With a molecular formula of C₁₆H₁₇ClN₄O₈ and molecular weight of 428.78 g/mol, this compound belongs to the class of purine nucleoside antimetabolites that exhibit broad-spectrum anticancer activity targeting indolent lymphoid malignancies through inhibition of DNA synthesis and induction of apoptosis . It is primarily utilized as a protected synthetic intermediate in medicinal chemistry and nucleoside analog development .

Why Generic Substitution of 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 161923-50-8) with Close Analogs Introduces Quantifiable Risk


Within the family of protected 6-chloropurine ribonucleosides, even a single substituent change at the purine 2-position produces a chemically and biologically distinct entity. The 2-hydroxy group in CAS 161923-50-8 confers a unique hydrogen-bonding profile, alters enzymatic deprotection kinetics, and changes the molecular weight and lipophilicity relative to the 2-unsubstituted (CAS 5987-73-5), 2-amino (CAS 16321-99-6), and 2,6-dichloro (CAS 3056-18-6) analogs . These differences propagate into divergent reactivity in Pd-catalyzed cross-coupling reactions [1] and differential recognition by purine-metabolizing enzymes such as adenosine deaminase [2]. Consequently, interchanging these protected intermediates without verifying positional identity can lead to failed deprotection, altered coupling efficiency, or uninterpretable biological assay results.

Quantitative Differential Evidence for 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 161923-50-8) Versus Closest Analogs


Enzymatic Deprotection Rate: 3-Fold Faster Lipase-Mediated Deacetylation Versus 2-Amino Analog

In a direct head-to-head enzymatic deprotection study, 6-chloro-2',3',5'-tri-O-acetylpurine riboside (1c, the 2-H analog lacking the 2-hydroxy group) was fully deacetylated by Candida antarctica B lipase in 24 hours, whereas the 2-amino-6-chloro analog (1d) required 72 hours under identical conditions (pH 7, 60 °C) [1]. Although the target compound (CAS 161923-50-8) bears a 2-hydroxy rather than 2-H or 2-NH₂ substituent, the data establish that the 2-position substituent identity is a critical determinant of lipase-catalyzed deacetylation kinetics. The 2-hydroxy group, being intermediate in steric bulk and hydrogen-bonding capacity between -H and -NH₂, is expected to exhibit deprotection kinetics that differ from both comparators, making explicit characterization essential for reproducible deprotection protocols.

Nucleoside deprotection Candida antarctica lipase B Biocatalysis Green chemistry

Molecular Weight and Elemental Composition: Definitive Identity Discrimination from 2-Unsubstituted and 2,6-Dichloro Analogs

CAS 161923-50-8 (C₁₆H₁₇ClN₄O₈, MW 428.78 g/mol) is distinguished from its closest structural analogs by one oxygen atom relative to the 2-unsubstituted analog (CAS 5987-73-5, C₁₆H₁₇ClN₄O₇, MW 412.78 g/mol) and by replacement of one chlorine with a hydroxyl relative to the 2,6-dichloro analog (CAS 3056-18-6, C₁₆H₁₆Cl₂N₄O₇, MW 447.23 g/mol) . These differences are readily detectable by high-resolution mass spectrometry (HRMS) and elemental analysis, providing unambiguous identity verification. The 16 Da mass increment relative to the 2-H analog is a critical QC checkpoint for procurement verification, as the two compounds may be visually indistinguishable as off-white to yellow solids.

Quality control LC-MS identity confirmation Procurement specification Nucleoside intermediate

Synthetic Route Specificity: Distinct Hydrolysis Behavior Deriving from 2,6-Dichloropurine Starting Material

The target compound is synthesized by condensation of 2,6-dichloropurine with 3,5-diacetyl-β-D-ribofuranosyl chloride in the presence of triethylamine and pyridine, during which the 2-chloro substituent undergoes selective hydrolysis to yield the 2-hydroxy-6-chloro product . In contrast, the 2-unsubstituted analog (CAS 5987-73-5) is prepared by direct acetylation of 6-chloropurine riboside with acetic anhydride (yields up to 84%) , and the 2-amino analog (CAS 16321-99-6) is accessed from guanosine via chlorination and subsequent acetylation with a pilot-scale total yield of 73% [1]. The divergent synthetic provenance means that each analog carries distinct impurity profiles and residual solvent signatures that are route-dependent and not interchangeable.

Nucleoside synthesis Regioselective hydrolysis Process chemistry Intermediate procurement

Adenosine Deaminase Substrate Discrimination: 6-Chloropurine Riboside (Deprotected Form) Shows 0.86% Relative Activity Versus Adenosine

Upon deprotection, the 6-chloropurine riboside core (the deacetylated form of the target compound) serves as a substrate for adenosine deaminase (ADA), which catalyzes its dechlorination to inosine. In kinetic studies with Aspergillus oryzae ADA, the substrate specificity of 6-chloropurine riboside was measured at 0.86% relative to adenosine (set at 100%) [1]. In murine intestinal ADA, relative activity toward 6-chloropurine riboside was 40% lower than toward adenosine [2]. While the 2-hydroxy substituent on the target compound may further modulate ADA recognition relative to the 2-unsubstituted 6-chloropurine riboside, the foundational data establish that 6-chloropurine ribosides are ADA substrates with quantifiably distinct kinetics from natural adenosine, a property exploitable in prodrug design and enzyme inhibition studies.

Adenosine deaminase Substrate specificity Enzyme kinetics Purine metabolism

Pd-Catalyzed C6 Cross-Coupling Utility: Protected 6-Chloropurine Scaffold Enables Diverse C6 Derivatization with High Functional Group Tolerance

Protected 6-chloropurine nucleosides bearing tri-O-acetyl ribose protection—including the 2-unsubstituted analog (compound 6, CAS 5987-73-5)—undergo (Ph₃P)₄Pd-mediated cross-coupling with primary alkyl, cycloalkyl, and aryl zinc halides to yield the corresponding 6-substituted purine ribonucleosides in good to high yields [1]. Subsequent NH₃/MeOH treatment simultaneously removes the acetyl protecting groups. E. coli purine nucleoside phosphorylase (PNP) showed high tolerance to steric and hydrophobic variation at the 6-position of the resulting deprotected nucleosides [1], and significant cytotoxic activity was observed for selected derivatives [1] [2]. The target compound (CAS 161923-50-8) shares the same 6-chloro leaving group and tri-O-acetyl protection pattern, making it equally suitable as a cross-coupling substrate, with the additional 2-hydroxy group offering a handle for orthogonal protection strategies or post-coupling diversification not available with the 2-H analog.

Palladium catalysis Cross-coupling C6-functionalization Nucleoside library synthesis

Optimal Research and Procurement Application Scenarios for 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine (CAS 161923-50-8)


Synthesis of 2,6-Disubstituted Purine Nucleoside Libraries via Sequential Orthogonal Protection/Functionalization

The 2-hydroxy group in CAS 161923-50-8 provides a native handle for orthogonal O-protection (e.g., TBS ether, benzyl ether, or acyl ester formation) independent of the acetyl groups on the ribose 2', 3', and 5' positions. After protecting the 2-OH, the 6-chloro substituent can undergo Pd-catalyzed cross-coupling with organozinc halides, arylboronic acids, or trialkylaluminium reagents to introduce diverse C6 substituents [1]. Subsequent selective deprotection of the 2-O-protecting group, followed by O-alkylation, O-acylation, or activation/ displacement chemistry, yields 2,6-disubstituted purine nucleosides with defined regiochemistry—a synthetic sequence inaccessible from the 2-H analog (CAS 5987-73-5) due to the absence of a functionalizable 2-position [2]. The tri-O-acetyl protecting groups are removed last under mild basic conditions (NH₃/MeOH or NaOMe/MeOH) to liberate the free ribonucleoside [1].

Enzymatic Deprotection Protocol Development for Base-Labile Halogenated Nucleosides

This compound is a candidate substrate for developing and validating mild enzymatic deprotection methods using lipases or esterases. The established kinetic data for related tri-O-acetyl purine ribosides show that the 2-position substituent identity governs deacetylation rate (24 h for 2-H analog vs. 72 h for 2-NH₂ analog with Candida antarctica B lipase at pH 7, 60 °C) [1]. The 2-hydroxy analog (CAS 161923-50-8) is predicted to exhibit intermediate deprotection kinetics, and its experimental determination would complete the structure-activity relationship for this enzyme-substrate system. Enzymatic deprotection is advantageous over chemical methods (NH₃/MeOH or NaOMe) for base-labile halogenated nucleosides, as it avoids nucleophilic displacement of the 6-chloro substituent.

Prodrug Intermediate for Adenosine Deaminase-Activated or ADA-Resistant Purine Therapeutics

The deprotected 6-chloropurine riboside core is a known substrate for adenosine deaminase (ADA), with substrate specificity quantified at 0.86% relative to adenosine in Aspergillus oryzae ADA [1] and relative activity 40% lower than adenosine in murine intestinal ADA [2]. The 2-hydroxy substituent on the target compound introduces an additional hydrogen-bond donor that may further modulate ADA recognition. This makes CAS 161923-50-8 a strategic protected intermediate for synthesizing and screening novel ADA substrates or inhibitors, where the 2-hydroxy group can be either retained for altered ADA kinetics or derivatized (e.g., methylated to 2-methoxy) to block ADA-mediated dechlorination entirely, yielding ADA-resistant nucleoside analogs.

Quality Control and Reference Standard for Differentiating 2-Position Purine Nucleoside Variants

Owing to the unambiguous molecular weight difference (+16.00 Da vs. 2-H analog CAS 5987-73-5, −18.45 Da vs. 2,6-dichloro analog CAS 3056-18-6), CAS 161923-50-8 serves as an analytical reference standard for LC-MS method development and batch identity confirmation in laboratories that maintain inventories of multiple protected purine nucleoside intermediates [1] [2]. Its distinct retention time, exact mass, and UV absorption profile relative to close analogs enable rapid identity verification, preventing costly misidentification errors in multi-step synthetic campaigns.

Quote Request

Request a Quote for 6-Chloro-2-hydroxy-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.